molecular formula C18H11ClN4O2S B5007159 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile CAS No. 5624-72-6

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile

Cat. No. B5007159
CAS RN: 5624-72-6
M. Wt: 382.8 g/mol
InChI Key: NTBSYQZLDQIWCC-JLHYYAGUSA-N
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Description

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CTNA and is a member of the acrylonitrile family of chemicals. CTNA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of CTNA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. CTNA has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and division. CTNA has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
CTNA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the inhibition of angiogenesis. CTNA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Advantages and Limitations for Lab Experiments

CTNA has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and potential for various applications. However, CTNA also has some limitations, including its low solubility in water and its potential for degradation under certain conditions.

Future Directions

The potential applications of CTNA are vast, and future research is needed to fully understand its mechanism of action and potential applications. Some potential future directions for CTNA research include the development of new anticancer agents, the development of new antibiotics, the development of new materials, and the development of new herbicides. Further research is also needed to fully understand the biochemical and physiological effects of CTNA and its potential for the treatment of various diseases.

Synthesis Methods

CTNA can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with 4-nitroaniline in the presence of potassium carbonate and dimethylformamide. The reaction results in the formation of CTNA as a yellow crystalline solid with a high yield. Other methods of synthesis include the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole in the presence of a base and solvent.

Scientific Research Applications

CTNA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, CTNA has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. CTNA has also shown potential as an antibacterial and antifungal agent, making it a potential candidate for the development of new antibiotics. In material science, CTNA has been studied for its potential applications in the development of new materials, including conducting polymers and organic semiconductors. In agriculture, CTNA has shown potential as a herbicide due to its ability to inhibit the growth of weeds.

properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c19-14-3-1-12(2-4-14)17-11-26-18(22-17)13(9-20)10-21-15-5-7-16(8-6-15)23(24)25/h1-8,10-11,21H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBSYQZLDQIWCC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)[N+](=O)[O-])/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386251
Record name ZINC04817199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5624-72-6
Record name ZINC04817199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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